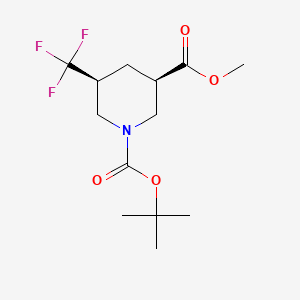
O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of tert-butyl and methyl ester groups, as well as a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl and methyl ester groups are introduced through esterification reactions using tert-butyl alcohol and methanol, respectively.
Addition of Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester groups may undergo hydrolysis, releasing active intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- O1-tert-butyl O3-methyl cis-5-aminopiperidine-1,3-dicarboxylate
Uniqueness
O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H20F3NO4 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5S)-5-(trifluoromethyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
NONJHXVASFECAD-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















